N-[(4-Chlorophenyl)methyl]-N-Boc-glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZTHRLMLJARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Glycine and Its Derivatives Within Peptide and Organic Synthesis Paradigms
Glycine (B1666218), in its fundamental state, is the simplest of the proteinogenic amino acids, characterized by a single hydrogen atom as its side chain. This inherent simplicity makes it a unique and highly versatile starting material in both peptide and organic synthesis. nih.gov In the context of peptide synthesis, glycine residues can impart flexibility to peptide backbones. However, the true synthetic power of glycine is unlocked through the modification of its nitrogen atom, leading to the formation of N-substituted glycine derivatives. These derivatives are pivotal in the creation of peptidomimetics, compounds that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, and receptor-binding affinity. nih.gov
Beyond the realm of peptides, N-substituted glycines are valuable intermediates in organic synthesis. They serve as precursors for a variety of heterocyclic compounds and other complex organic molecules. The ability to introduce diverse substituents on the nitrogen atom allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby influencing their reactivity and biological activity.
The Pivotal Role of N Protected Amino Acids As Advanced Synthetic Building Blocks
The strategic use of protecting groups is a fundamental concept in modern organic synthesis, and this is particularly crucial in the chemistry of amino acids. N-protected amino acids are essential for the controlled and sequential formation of peptide bonds, preventing unwanted side reactions and ensuring the desired peptide sequence is assembled. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function. Its stability under a range of reaction conditions and its facile removal under mild acidic conditions make it an ideal choice for multi-step syntheses.
N-Boc-protected amino acids, including derivatives of glycine (B1666218), are thus considered advanced synthetic building blocks. They provide a stable and reactive handle for the elongation of peptide chains and for the introduction of specific side-chain functionalities. The development of a diverse portfolio of N-Boc-protected amino acids has been instrumental in advancing solid-phase peptide synthesis (SPPS) and in the creation of complex peptide-based drugs and research tools.
Overview of N 4 Chlorophenyl Methyl N Boc Glycine S Position in Contemporary Research
Established Strategic Approaches for the Synthesis of Boc-Glycine Core Structures
The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis. newronasaminoacid.com Its introduction to glycine is a well-established process, essential for the subsequent elaboration to N-substituted analogs. chemicalbook.com Boc-glycine is primarily used in polypeptide synthesis and serves as a crucial intermediate for a variety of pharmaceutical and biotechnological applications. newronasaminoacid.comguidechem.com
For industrial-scale production of Boc-glycine, efficient and cost-effective methods are paramount. A common approach involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. patsnap.comgoogle.com Process optimization focuses on maximizing yield, minimizing pollution, and ensuring operational safety. google.com
One patented industrial method describes mixing an aqueous solution of L-glycine with a sodium hydrogen carbonate solution to create an alkaline environment. google.com Di-tert-butyl dicarbonate is then added in batches to control the reaction. google.com This method is reported to be low-cost, simple, and high-yielding, making it suitable for large-scale industrial production. patsnap.comgoogle.com The process typically involves the following steps:
Dissolving L-glycine in an aqueous solution of sodium hydrogen carbonate. google.com
Batch-wise addition of (Boc)₂O. google.com
Extraction to remove impurities. google.com
Acidification followed by re-extraction of the product. google.com
Drying and crystallization of the final Boc-glycine product. google.com
The following table summarizes a typical laboratory-scale preparation based on this methodology. guidechem.com
| Reagent | Quantity | Role |
| L-glycine | 18.1 g | Starting material |
| Water | 100 ml | Solvent |
| Sodium Hydroxide | 16 g | Base |
| (Boc)₂O | 25 g (in batches) | Boc-protecting agent |
| n-hexane | 12 ml x 3 | Extraction of impurities |
| 3 mol/L Hydrochloric acid | As needed | Acidification (to pH 3) |
| Dioxane | 0.6 L x 3 | Product extraction |
| Anhydrous sodium sulfate | 15 g | Drying agent |
This table illustrates a representative lab-scale synthesis of Boc-glycine, achieving a yield of 93.87%. guidechem.com
Methods for Introducing the N-(4-Chlorophenyl)methyl Moiety: Targeted N-Alkylation and Related Amination Strategies
Once the Boc-glycine core is synthesized, the introduction of the N-(4-chlorophenyl)methyl group is typically achieved through N-alkylation or reductive amination.
N-Alkylation: The direct alkylation of N-Boc glycine with an appropriate alkyl halide, such as 4-chlorobenzyl chloride, is a common strategy. tandfonline.com The reaction is generally performed in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. The choice of base and solvent is critical to avoid side reactions like O-alkylation and to ensure good yields. tandfonline.com While sodium hydride (NaH) in THF or DMF is often used, this method can be limited to more reactive alkylating agents and may result in the formation of heterogeneous gels or competing O-alkylation. tandfonline.comresearchgate.net Alternative bases, such as potassium tert-butoxide (KOtBu), have been used successfully for the N-alkylation of other N-Boc amino acids. google.com
Reductive Amination: An alternative and highly effective method is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine (in this case, Boc-glycine or its ester) with an aldehyde (4-chlorobenzaldehyde) to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired N-substituted amine. masterorganicchemistry.comdtu.dk This method avoids the problem of multiple alkylations that can plague direct alkylation strategies. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com Reductive amination is a versatile technique applicable to a wide range of biomass-derived platform compounds and is a cornerstone of modern amine synthesis. dtu.dk
Methodological Innovations for Efficient N-Substituted Glycine Synthesis
The demand for novel N-substituted glycine derivatives in drug discovery and other fields has driven the development of innovative and efficient synthetic methodologies. High-throughput and parallel synthesis techniques have become indispensable tools for rapidly generating large libraries of these compounds for screening purposes.
Application of Parallel Array Synthesis and High-Throughput Methodologies
Parallel array synthesis allows for the simultaneous synthesis of a large number of individual compounds in a spatially addressed format, such as in multi-well plates. bioduro.com This approach is highly amenable to automation and is widely used for lead generation and optimization in the pharmaceutical industry. bioduro.com For the synthesis of N-substituted glycines, parallel solution-phase methodologies have been developed with the aid of robotic technology. acs.org These methods enable the rapid diversification of a common scaffold by reacting it with a wide array of building blocks, such as aldehydes, acyl chlorides, and sulfonyl chlorides, to generate libraries of amines, amides, and sulfonamides, respectively. acs.org
Solid-phase synthesis is another powerful technique for the high-throughput generation of N-substituted glycine oligomers, also known as peptoids. nih.govresearchgate.net The "sub-monomer" method is a common approach where a two-step cycle is employed: acylation of a resin-bound amine with an α-haloacetic acid, followed by nucleophilic displacement of the halide with a primary amine. nih.gov This method allows for the incorporation of a vast diversity of side chains by simply varying the primary amine used in the displacement step. nih.gov
| Methodology | Key Features | Typical Application | Example |
|---|---|---|---|
| Parallel Solution-Phase Synthesis | - Simultaneous synthesis of individual compounds
| - Lead generation and optimization
| Synthesis of N-substituted aminocyclitol libraries by reacting scaffolds with various aldehydes, acyl chlorides, etc. |
| Solid-Phase "Sub-monomer" Synthesis | - Synthesis on a solid support simplifies purification
| - Synthesis of peptoid (N-substituted glycine oligomer) libraries
| Split-and-pool synthesis of macrocyclic peptides containing multiple N-alkylated residues. |
These high-throughput methodologies not only accelerate the synthesis of large compound libraries but also facilitate their subsequent biological screening. rsc.org The ability to rapidly generate and test a diverse set of N-substituted glycine derivatives is crucial for identifying new drug candidates and understanding the structure-activity relationships that govern their biological effects. bioduro.comrsc.org
Functional Group Interconversions of the Carboxyl Terminus
The carboxylic acid moiety of this compound is a prime site for functional group interconversion, enabling the creation of esters, amides, and alcohols, which can significantly alter the compound's physicochemical properties and biological interactions.
Esterification: The carboxyl group can be readily converted to various esters. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst or using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can be employed. For instance, reaction with methanol or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These transformations are fundamental in modifying the lipophilicity and metabolic stability of the parent molecule.
Amidation: Amide derivatives are frequently synthesized to mimic peptide bonds or to introduce new points of interaction with biological targets. The carboxyl group can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) to afford the corresponding amides. This allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from the starting material.
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group can serve as a handle for further derivatization, such as etherification or oxidation to an aldehyde.
Table 1: Representative Functional Group Interconversions of the Carboxyl Terminus
| Product Functional Group | General Reaction | Reagents and Conditions |
| Ester | Esterification | R'OH, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., EDCI) |
| Amide | Amidation | R'R''NH, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA) |
| Alcohol | Reduction | 1. LiAlH₄, THF, 0 °C to rt; 2. Aqueous workup |
Strategic Manipulation of the Boc Protecting Group for Subsequent Derivatization
The tert-butyloxycarbonyl (Boc) group is a crucial element for protecting the secondary amine during transformations at the carboxyl terminus. Its selective removal is a key step that opens up the nitrogen for a multitude of further derivatizations.
Boc Deprotection: The Boc group is labile under acidic conditions. nih.gov A common method for its removal involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov Other milder methods, such as using oxalyl chloride in methanol, have also been reported and can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule. rsc.org Thermal deprotection is another alternative. researchgate.net
Subsequent N-Derivatization: Once deprotected, the resulting secondary amine, N-[(4-chlorophenyl)methyl]glycine, is a versatile intermediate for further modifications.
N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base. This allows for the introduction of different alkyl or substituted alkyl groups on the nitrogen atom.
N-Acylation: The amine can be acylated with a variety of acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common strategy to introduce diverse functionalities.
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to yield more complex N-substituted derivatives.
Table 2: Boc Group Manipulation and Subsequent N-Derivatization
| Transformation | Reagents and Conditions | Resulting Moiety |
| Boc Deprotection | TFA/DCM or HCl in dioxane | Secondary Amine |
| N-Alkylation | R-X, Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine |
| N-Acylation | RCOCl or RCOOH/Coupling Agent | Tertiary Amide |
| Reductive Amination | R'CHO, NaBH(OAc)₃ | Tertiary Amine |
Directed Chemical Reactions at the Chlorophenyl Ring and its Methylene (B1212753) Linker
The 4-chlorophenyl group offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the para position of the phenyl ring. The methylene linker, being a simple sp³-hybridized carbon, is generally unreactive under these conditions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: The chloro-substituent can be coupled with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl chloride with a variety of amines (primary or secondary) using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) to form N-aryl derivatives. wikipedia.orgacsgcipr.org
Heck Reaction: The chlorophenyl group can undergo a Heck reaction with alkenes in the presence of a palladium catalyst to form substituted alkenes. organic-chemistry.orgbeilstein-journals.org
These reactions are highly valuable for creating derivatives with significantly altered electronic and steric properties, which is crucial for probing biological interactions. The methylene linker typically remains inert during these transformations, providing a stable connection between the glycine core and the modified aromatic ring.
Table 3: Palladium-Catalyzed Reactions on the Chlorophenyl Ring
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | 4-R-phenyl |
| Buchwald-Hartwig Amination | R'R''NH | Pd₂(dba)₃, Phosphine Ligand, Base | 4-(R'R''N)-phenyl |
| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base | 4-(alkenyl)-phenyl |
Cyclization Reactions Leading to Novel Heterocyclic Scaffolds
The linear structure of this compound and its derivatives can be used as a precursor for the synthesis of various heterocyclic compounds, which are important pharmacophores in drug discovery.
Hydantoins are a class of five-membered heterocyclic compounds with a wide range of biological activities. A common synthetic route to hydantoins involves the cyclization of N-protected amino acid amides. bohrium.com Starting from this compound, the corresponding amide can be prepared via the methods described in section 3.1. Subsequent treatment of the N-Boc protected amide with reagents like triphenylphosphine (B44618) and carbon tetrabromide can induce cyclization to form the hydantoin (B18101) ring. bohrium.com Alternative methods involve the activation of the Boc-protected dipeptide with triflic anhydride (B1165640) and pyridine. organic-chemistry.orgresearchgate.net
The core structure can be incorporated into other peptidomimetic scaffolds. For example, oxetanyl peptides, where an amide bond is replaced by a non-hydrolyzable oxetanylamine fragment, represent a novel class of pseudopeptides. nih.govacs.org The synthesis of such structures involves multi-step sequences where N-substituted glycine derivatives can be incorporated. nih.govacs.orgljmu.ac.uk Another class of cyclic structures that can be accessed are 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. nih.govbaranlab.orgwikipedia.org The synthesis of DKPs can be achieved through the cyclization of dipeptide precursors, which can be derived from this compound. nih.govorganic-chemistry.org
Design and Synthesis of Diverse Derivatives for Structure-Activity Relationship (SAR) Studies
The chemical tractability of this compound makes it an excellent starting point for the generation of compound libraries for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.
Key Modification Points for SAR Studies:
Aromatic Ring Substitution: As detailed in section 3.3, the 4-chloro position can be replaced with a wide variety of functional groups to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky substituents) on activity.
N-Substituent Modification: Following Boc deprotection (section 3.2), the nitrogen atom can be derivatized with a diverse set of alkyl and acyl groups to investigate the impact of the N-substituent on binding and efficacy.
Carboxyl Terminus Derivatization: The conversion of the carboxylic acid to esters and amides with varying steric and electronic properties (section 3.1) allows for the optimization of pharmacokinetic properties and target engagement.
Such systematic derivatization has been employed in the development of inhibitors for enzymes and antagonists for receptors. For instance, SAR studies on N-arylmethyl substituted compounds have been crucial in identifying potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and GPR139 receptor agonists. nih.govnih.gov Similarly, N-substituted glycine derivatives have been explored as inhibitors of glycine transporters. nih.gov
Applications in Complex Molecular Architecture and Medicinal Chemistry Research
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine as a Versatile Small Molecule Scaffold in Contemporary Organic Synthesis
The structural framework of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures. The Boc-protected amine allows for controlled reactions and subsequent deprotection under mild conditions, while the carboxylic acid moiety serves as a handle for various coupling reactions. The 4-chlorobenzyl group not only influences the molecule's steric and electronic properties but can also participate in or direct subsequent chemical transformations.
N-Boc protected amino acids, in general, are fundamental building blocks in organic chemistry, particularly for creating peptidomimetics and other biologically active compounds. nih.govnih.gov They are instrumental in solid-phase peptide synthesis and the construction of diverse molecular libraries for drug discovery. The presence of the N-arylmethyl group, as in this compound, provides a scaffold that can be further functionalized to generate a wide array of derivatives with potential therapeutic applications. For instance, N-Boc-protected α-amino acids can be synthesized from carboxylic acid feedstocks in a two-step process, highlighting the modular nature of these building blocks. researchgate.net The synthesis of arylglycines, for example, has been achieved using diethyl N-Boc-iminomalonate as a reactive electrophilic glycine (B1666218) equivalent, which reacts with organomagnesium compounds to form substituted aryl N-Boc-aminomalonates. organic-chemistry.org This underscores the versatility of N-Boc-glycine derivatives in generating molecular diversity.
The utility of such scaffolds is further demonstrated in their application to create complex heterocyclic systems. For example, N-Boc protected piperidinyl pyrazole (B372694) carboxylates have been synthesized as novel heterocyclic amino acid-like derivatives, serving as building blocks for both chiral and achiral structures. nih.gov
Strategic Integration into Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound and related N-substituted amino acids are key components in the design and synthesis of these valuable molecules.
The incorporation of N-alkyl amino acids, such as this compound, into a peptide sequence has profound effects on its three-dimensional structure. The N-substituent introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint can lock the peptide into a specific bioactive conformation, thereby increasing its potency and selectivity for a biological target.
Furthermore, the replacement of the N-H bond with an N-alkyl group eliminates a hydrogen bond donor, which can disrupt the formation of secondary structures like α-helices and β-sheets. This modification can also increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes. The controlled introduction of such modifications allows for the fine-tuning of a peptide's pharmacological properties.
Pseudopeptides and peptide analogs are designed to retain the therapeutic advantages of peptides while overcoming their inherent limitations. This compound serves as a valuable precursor for the synthesis of these modified peptides. The 4-chlorobenzyl group can act as a bioisosteric replacement for the side chain of natural amino acids like phenylalanine or tyrosine, or it can introduce a specific interaction with a receptor binding pocket.
Research in this area has led to the development of novel synthetic methodologies. For example, oxetane-modified dipeptide building blocks have been synthesized and used in solid-phase peptide synthesis to create peptidomimetics where a backbone amide C=O bond is replaced by an oxetane (B1205548) ring. ljmu.ac.uk This modification is designed to improve proteolytic stability. ljmu.ac.uk The versatility of N-Boc protected amino acids as building blocks allows for their incorporation into a wide range of peptide analogs with diverse modifications, including phosphorylation, methylation, and fluorescent labeling. nih.gov
Contribution to the Asymmetric Synthesis of Tailor-Made and Non-Natural Amino Acids
The demand for enantiomerically pure non-natural amino acids has grown significantly due to their importance in drug development and material science. N-Boc-glycine derivatives are pivotal starting materials in various asymmetric synthesis strategies to produce these valuable compounds.
One common approach involves the enantioselective α-alkylation of a glycine enolate equivalent. For instance, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester can be achieved with high yields and enantioselectivities using chiral phase-transfer catalysts. rsc.org The resulting product can then be deprotected and further modified to yield the desired N-substituted, non-natural amino acid.
An efficient method for synthesizing non-racemic unnatural α-amino acids involves a stereocontrolled rearrangement of N-Boc-protected azanyl esters of carboxylic acids, catalyzed by iron complexes. researchgate.net This method allows for the conversion of simple carboxylic acids into valuable chiral α-amino acids. researchgate.net These synthetic strategies showcase the importance of N-Boc-glycine and its derivatives as platforms for generating tailor-made amino acids with specific stereochemistry and side-chain functionalities.
Table 1: Examples of Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester rsc.org
| Electrophile | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl (B1604629) bromide | 98 | 96 (R) |
| 4-Methylbenzyl bromide | 95 | 95 (R) |
| 4-Methoxybenzyl bromide | 96 | 92 (R) |
| 4-Chlorobenzyl bromide | 97 | 96 (R) |
| Allyl bromide | 92 | 89 (R) |
This table illustrates the high yields and enantioselectivities achievable in the asymmetric synthesis of α-amino acid precursors using a glycine derivative.
Role in the Synthesis of Biologically Relevant Small Molecules for Research Investigation
Beyond peptidomimetics, this compound and similar structures are employed in the synthesis of a variety of small molecules with potential biological activity. The combination of a protected amino acid and a reactive aryl group provides a rich chemical space for exploration.
Quinazolines are a class of heterocyclic compounds that exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of amino acid moieties, such as the glycine core from this compound, into the quinazoline (B50416) scaffold can lead to novel compounds with enhanced biological profiles.
The synthesis of such hybrid molecules often involves multi-component reactions where an amino acid derivative is one of the key starting materials. For example, concise routes to pharmacologically relevant bis-heterocyclic scaffolds have been developed using isocyanide-based multi-component reactions with reagents like 2-(N-Boc-amino)-phenyl-isocyanide. nih.gov The glycine moiety can be incorporated at various positions of the quinazoline ring system, and the 4-chlorophenyl group can be used to probe specific interactions with biological targets. The versatility of the N-Boc-glycine building block allows for the systematic modification of the final molecule to optimize its activity and properties for research purposes.
Imidazole (B134444) Derivatives and Related Heterocyclic Systems
N-substituted glycine derivatives are key starting materials for the synthesis of various imidazole-containing compounds. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The general strategy involves utilizing the glycine backbone to form the core of the heterocyclic ring through cyclization reactions.
One established method for creating imidazole derivatives, specifically imidazol-5-ones, is the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylated glycine, such as a benzoyl glycine derivative, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. ijpbs.com This reaction proceeds through an intermediate oxazoline-5-one (azlactone), which can then react with an amine or a derivative like thiosemicarbazide (B42300) to yield the final imidazole-5-one compound. ijpbs.com
While direct studies detailing the use of this compound in this specific pathway are not widely documented in public literature, its structure is amenable to such transformations. After the deprotection of the Boc group, the resulting N-(4-chlorobenzyl)glycine could be acylated and then condensed with various aldehydes to produce a library of substituted imidazole derivatives. The 4-chlorobenzyl group at the N-1 position of the resulting imidazole ring would offer a site for further functionalization or could play a role in the molecule's interaction with biological targets.
Another approach involves the reaction of an imidazole nucleus with reagents like ethyl chloroacetate (B1199739) to form an imidazole ester. nih.gov This ester can then be reacted with various amines to produce N-substituted imidazole derivatives. nih.gov Conversely, N-substituted glycines can be used in multi-component reactions to build the imidazole ring system from acyclic precursors.
Table 1: Representative Imidazole-5-one Structures via Erlenmeyer Condensation
| Starting Aldehyde | Intermediate Azlactone | Resulting Imidazole-5-one Derivative |
|---|---|---|
| Benzaldehyde | 4-benzylidene-2-phenyloxazol-5(4H)-one | 4-benzylidene-2-phenyl-1H-imidazol-5(4H)-one |
| 4-Nitrobenzaldehyde | 4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one |
This table illustrates the general synthetic outcome based on the Erlenmeyer condensation reaction pathway.
Thiazolidinone and Other Heterocyclic Compounds for Research Evaluation
The thiazolidinone core is another privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The synthesis of 4-thiazolidinones often involves a one-pot, three-component condensation reaction of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid (mercaptoacetic acid). orientjchem.orgnih.gov
In this context, this compound can serve as a precursor to the necessary amine component. The synthesis would proceed via two key steps:
Deprotection: Removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to liberate the secondary amine, N-(4-chlorobenzyl)glycine.
Cyclocondensation: The resulting N-substituted amino acid can then participate in the three-component reaction. The nitrogen atom acts as the nucleophile, reacting with an aldehyde to form an intermediate imine (Schiff base), which then undergoes cyclization with thioglycolic acid to yield the 2,3-disubstituted-4-thiazolidinone ring system. researchgate.net
This synthetic route allows for significant molecular diversity. By varying the aldehyde component used in the condensation step, a wide array of derivatives can be generated for research and evaluation. The N-(4-chlorobenzyl) substituent on the thiazolidinone ring, derived from the starting glycine derivative, provides a handle for modulating the compound's physicochemical properties, such as lipophilicity and electronic character, which are critical for its pharmacokinetic and pharmacodynamic profile.
While this specific application for this compound is based on established synthetic principles for N-substituted amino acids, it highlights its potential as a valuable starting material for generating libraries of novel thiazolidinone derivatives for biological screening. orientjchem.orgresearchgate.net
Table 2: Potential Thiazolidinone Derivatives from N-(4-chlorobenzyl)glycine
| Amine Precursor (Post-Deprotection) | Aldehyde Component | Resulting Thiazolidinone Structure |
|---|---|---|
| N-(4-chlorobenzyl)glycine | Benzaldehyde | 2-phenyl-3-((4-chlorobenzyl)(carboxymethyl))thiazolidin-4-one |
| N-(4-chlorobenzyl)glycine | 4-Hydroxybenzaldehyde | 3-((4-chlorobenzyl)(carboxymethyl))-2-(4-hydroxyphenyl)thiazolidin-4-one |
This table provides a hypothetical representation of products based on standard thiazolidinone synthesis protocols.
Mechanistic Insights and Theoretical Investigations of N Substituted Glycine Systems
Computational Chemistry Approaches for N-Boc Amino Acid Derivatives
Computational chemistry serves as a powerful tool for exploring the properties of N-tert-butoxycarbonyl (Boc) protected amino acids. These methods allow for the detailed examination of molecular structures, electronic properties, and dynamic behaviors that are often difficult to probe experimentally.
Quantum chemical calculations are fundamental to understanding the electronic landscape of N-Boc amino acid derivatives. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to be a reliable method for studying amino acid systems, providing a good balance between accuracy and computational cost. mdpi.comresearchgate.net
These calculations can elucidate key aspects of reactivity. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further detail charge distribution and intramolecular interactions, such as hydrogen bonding, which significantly influence the compound's structure and behavior. researchgate.netnih.gov
Table 1: Representative Quantum Chemical Descriptors Calculated for Amino Acid Derivatives Note: This table presents typical descriptors and their significance, not specific values for the title compound, as such data is not readily available in the public domain.
| Descriptor | Method | Significance |
| HOMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Characterizes susceptibility to electrophilic attack. |
| LUMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Characterizes susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311++G(d,p)) | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | DFT, HF | Indicates overall polarity and influences intermolecular forces. |
| Mulliken Charges | NBO Analysis | Describes atomic charge distribution within the molecule. |
| NBO Interaction Energies | NBO Analysis | Quantifies the strength of intramolecular interactions like H-bonds. |
While quantum calculations provide detailed electronic information, molecular modeling and molecular dynamics (MD) simulations offer insights into the conformational flexibility and intermolecular interactions of N-Boc amino acid derivatives over time. chemrxiv.org MD simulations track the atomic movements of a molecule by integrating Newton's equations of motion, allowing for the exploration of its potential energy surface. nih.gov
Elucidation of Detailed Reaction Mechanisms in the Synthesis and Transformations of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine
The synthesis of this compound typically involves a multi-step process. A common synthetic route involves the N-alkylation of a glycine (B1666218) derivative followed by the introduction of the Boc protecting group, or vice-versa.
One plausible pathway begins with the protection of glycine's amino group with a Boc anhydride (B1165640) ((Boc)₂O) in the presence of a base to form N-Boc-glycine. google.comgoogle.com This step is a standard procedure in peptide chemistry. peptide.com The subsequent and key step is the N-alkylation of N-Boc-glycine with 4-chlorobenzyl chloride or bromide. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). nih.govacs.org
The mechanism for this N-alkylation step proceeds via a nucleophilic substitution (Sₙ2) pathway:
Deprotonation: The base (e.g., NaH) abstracts the acidic proton from the secondary amine of N-Boc-glycine, generating a highly nucleophilic amide anion.
Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of the 4-chlorobenzyl halide.
Displacement: The halide ion is displaced as a leaving group, forming the C-N bond and yielding the final product, this compound.
An alternative approach is the reductive amination of glyoxylic acid with 4-chlorobenzylamine, followed by Boc protection. Transformations of the final compound often involve the deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) to liberate the secondary amine for further reactions, such as peptide coupling. nih.gov
Computational Prediction of Molecular Properties Relevant to Research Design and Synthesis
Computational methods are increasingly used to predict key molecular properties, guiding research design and circumventing costly and time-consuming experiments. researchgate.net Quantitative Structure-Property Relationship (QSPR) studies, often built upon descriptors derived from DFT calculations, can forecast a range of physicochemical properties. researchgate.net
For a molecule like this compound, these predictions can inform its potential behavior in various applications. For example, properties such as lipophilicity (log P), aqueous solubility, and polar surface area (PSA) can be estimated. nih.gov These parameters are critical in fields like drug discovery, where they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Predicting these properties in silico allows for the early-stage screening of virtual libraries of compounds to prioritize those with the most promising characteristics for synthesis and further testing. nih.govnih.gov
Table 2: Computationally Predicted Properties and Their Relevance Note: This table illustrates the types of properties that can be predicted and their importance. Specific values require dedicated calculations for the title compound.
| Property | Computational Method | Relevance in Research & Synthesis |
| Log P (Lipophilicity) | QSPR, Fragment-based methods | Predicts partitioning between aqueous and lipid phases; crucial for drug absorption and formulation. |
| Aqueous Solubility | QSPR, MD simulations | Determines bioavailability and suitability for biological assays and formulation. |
| Polar Surface Area (PSA) | DFT, Molecular mechanics | Correlates with membrane permeability and is a key descriptor in ADME models. |
| Dipole Moment | DFT | Influences solubility, melting point, and intermolecular interactions. |
| Reactivity Indices | DFT (Fukui functions) | Predicts the most likely sites for electrophilic or nucleophilic attack, guiding synthesis modification. |
Structure-Activity Relationship Studies at a Mechanistic Level Through in vitro Investigations
Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. frontiersin.orgmdpi.com For N-substituted glycine derivatives, in vitro investigations can reveal which structural features are critical for interacting with a specific biological target, such as an enzyme or a receptor. nih.govnih.gov
In the context of this compound, SAR studies would involve synthesizing a series of analogs and evaluating their activity in relevant biological assays. Modifications could include:
Varying the substituent on the phenyl ring (e.g., replacing chloro with fluoro, methyl, or methoxy (B1213986) groups).
Changing the nature of the N-alkyl group (e.g., using a different benzyl (B1604629) derivative or an aliphatic chain).
Replacing the Boc protecting group with other carbamates to assess the impact of steric bulk and electronic properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into ligand-target interactions at a molecular level. nih.govnih.govmdpi.com For this compound or its deprotected active form, docking studies can identify the specific binding pocket on a target protein and elucidate the key intermolecular interactions responsible for binding affinity. researchgate.net
A typical docking workflow involves:
Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).
Generating a low-energy 3D conformation of the ligand.
Using a docking algorithm to systematically place the ligand in the active site of the protein and score the different poses based on factors like intermolecular forces and geometric complementarity.
The results can highlight crucial interactions such as hydrogen bonds between the glycine's carboxyl group and polar residues in the active site, or hydrophobic/aromatic interactions involving the 4-chlorophenyl ring. nih.gov Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to observe dynamic conformational changes that may occur upon binding. researchgate.net This combined approach provides a detailed, dynamic picture of the ligand-receptor interaction, which is invaluable for rational drug design and for explaining the results of SAR studies. nih.gov
Investigation of in vitro Biological Interactions and Their Underlying Structural Basis
The study of N-substituted glycine derivatives, a class of molecules to which this compound belongs, is an active area of research in medicinal chemistry. These compounds are recognized for their potential to interact with various biological targets, which is largely influenced by the nature of the substituent on the nitrogen atom. The introduction of aromatic and lipophilic groups can significantly modulate their biological activity.
While specific in vitro biological interaction studies for this compound are not extensively detailed in publicly available literature, the broader class of N-substituted glycines has been investigated for various biological activities. For instance, certain derivatives have been explored for their potential as anticancer agents. The proposed mechanism for some N-substituted glycine analogs involves interference with protein synthesis, a critical process for cell division, thereby inhibiting the growth of cancer cells biosynth.com. The conformation of these molecules is also suggested to play a crucial role in their biological activity biosynth.com.
The structural framework of N-substituted glycines, often referred to as peptoids, provides a flexible backbone. Unlike peptides, the side chain is attached to the nitrogen atom instead of the alpha-carbon. This modification results in an achiral backbone that lacks hydrogen bond donors, making these compounds resistant to proteolytic degradation and often enhancing their cell membrane permeability nih.gov.
Theoretical and experimental studies on various N-substituted glycine derivatives have explored their interactions with macromolecules like DNA and proteins, such as human serum albumin (HSA) acs.orgnih.gov. These interactions are often driven by the substituent group. For example, derivatives with long alkyl chains have been studied to understand how lipophilicity and solubility affect their biological interactions acs.orgnih.gov. Molecular docking studies on some N-substituted glycines have indicated a tendency to interact with DNA, with groove binding being a probable mode of interaction acs.orgnih.gov.
The presence of a 4-chlorophenyl group in this compound suggests the potential for interactions with biological targets through hydrophobic and aromatic interactions. The chlorine atom can also participate in halogen bonding, which is increasingly recognized as a significant interaction in ligand-protein binding. However, without specific experimental data for this compound, its precise biological targets and the structural basis for these interactions remain speculative. Further research, including in vitro screening against various enzymes and receptors, along with structural biology studies like X-ray crystallography or NMR, would be necessary to elucidate the specific biological interactions of this compound.
Advanced Analytical Methodologies for Research Characterization and Purity Assessment
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR would provide critical data for "N-[(4-Chlorophenyl)methyl]-N-Boc-glycine".
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal neighboring proton interactions.
Expected ¹H NMR Spectral Data for this compound:
Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The characteristic 'AA'BB' splitting pattern would be indicative of a 1,4-disubstituted benzene (B151609) ring.
Methylene (B1212753) Protons (Benzylic): The two protons of the methylene group attached to the 4-chlorophenyl ring would likely appear as a singlet in the range of δ 4.5-4.7 ppm.
Methylene Protons (Glycine): The glycine (B1666218) methylene protons are expected to resonate as a singlet around δ 3.9-4.1 ppm.
Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protector would give rise to a sharp singlet at approximately δ 1.4-1.5 ppm. chemicalbook.comhmdb.caspectrabase.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data for N-[(4--Chlorophenyl)methyl]-N-Boc-glycine:
Carbonyl Carbons: The two carbonyl carbons (one from the glycine carboxylic acid and one from the Boc group) are expected to appear in the downfield region of the spectrum, typically between δ 155-175 ppm.
Aromatic Carbons: The carbons of the 4-chlorophenyl ring would be observed in the δ 128-140 ppm range. The carbon attached to the chlorine atom would have a distinct chemical shift. nih.gov
Boc Carbons: The quaternary carbon and the three methyl carbons of the Boc group would be found at approximately δ 80-82 ppm and δ 28-29 ppm, respectively.
Methylene Carbons: The benzylic methylene carbon and the glycine methylene carbon would have characteristic signals in the δ 45-55 ppm region.
Interactive Data Table: Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 (d) | 128.0 - 135.0 |
| Benzylic CH₂ | 4.5 - 4.7 (s) | 50.0 - 55.0 |
| Glycine CH₂ | 3.9 - 4.1 (s) | 45.0 - 50.0 |
| Boc C(CH₃)₃ | 1.4 - 1.5 (s) | 28.0 - 29.0 |
| Boc C (CH₃)₃ | - | 80.0 - 82.0 |
| Carboxylic C=O | - | 170.0 - 175.0 |
| Boc C=O | - | 155.0 - 157.0 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound", high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The calculated molecular weight for C₁₄H₁₈ClNO₄ is 299.0924 g/mol .
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for N-Boc protected amino acids involve the loss of the Boc group or parts of it. chemicalbook.comnih.gov
Expected Fragmentation Pattern:
Loss of tert-butyl group: A fragment corresponding to [M - 57]⁺ would be expected, arising from the loss of the C(CH₃)₃ radical.
Loss of Boc group: A significant peak corresponding to [M - 100]⁺ could be observed due to the cleavage of the entire tert-butoxycarbonyl group.
Benzylic cleavage: Fragmentation at the benzylic position could lead to the formation of a chlorotropylium ion or a related resonance-stabilized cation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nih.govchemicalbook.com
Characteristic IR Absorption Bands for this compound:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the carboxylic acid hydroxyl group.
C=O Stretch: Two distinct carbonyl stretching bands would be expected. The carboxylic acid carbonyl would absorb around 1700-1725 cm⁻¹, while the urethane (B1682113) carbonyl of the Boc group would appear at a slightly lower frequency, around 1680-1700 cm⁻¹.
C-N Stretch: The C-N stretching vibration would likely be observed in the 1160-1250 cm⁻¹ region.
C-O Stretch: Stretching vibrations for the C-O bonds of the carboxylic acid and the Boc group would be present in the fingerprint region (1000-1300 cm⁻¹).
C-Cl Stretch: The C-Cl stretching vibration of the chlorophenyl group is expected in the 800-850 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "this compound" would be dominated by the absorption of the 4-chlorophenyl chromophore. A primary absorption band (λmax) is expected around 220-230 nm, with a weaker secondary band around 260-270 nm, which is characteristic of substituted benzene rings.
Chromatographic Techniques for Separation, Purity Determination, and Isolation
Chromatographic methods are essential for separating the target compound from impurities, determining its purity, and for preparative isolation.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. tandfonline.comnih.govnih.govliberty.eduwho.int For "this compound", a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A typical purity requirement for research-grade compounds is >95% or >98%. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
While obtaining a single crystal of "this compound" itself might be challenging, derivatization to form a more crystalline solid, such as a salt or an ester, could facilitate X-ray crystallographic analysis. uq.edu.auresearchgate.net This technique provides the absolute and most definitive three-dimensional structure of a molecule in the solid state.
Elemental Analysis for Compositional Verification
The principle behind elemental analysis, particularly CHN analysis, involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. The amounts of these combustion products are accurately measured through various detection methods, such as infrared spectroscopy or thermal conductivity. From these measurements, the mass percentages of C, H, and N in the original sample are calculated. The presence and quantity of other elements, like chlorine (Cl), can be determined through separate analytical methods such as titration or ion chromatography after combustion.
For the compound This compound , with a molecular formula of C₁₃H₁₆ClNO₄, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data serves as a benchmark for experimental results. A close correlation between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the correct chemical structure and high purity of the synthesized compound.
The detailed research findings from elemental analysis are typically presented in a tabular format, allowing for a direct and clear comparison between the theoretical and experimentally obtained values.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Moles | Mass in Compound | Mass Percent (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 54.66 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 5.66 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.41 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.90 |
| Oxygen | O | 16.00 | 4 | 64.00 | 22.39 |
| Total | 285.75 | 100.00 |
Future Research Directions and Emerging Paradigms for N Substituted Glycine Derivatives
Innovations in Sustainable and Green Synthesis Methodologies for Scalable Production
The conventional solid-phase synthesis of peptoids, while effective, often relies on hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), leading to significant hazardous waste generation. researchgate.netacs.orgacs.org A major thrust in future research is the development of greener and more sustainable synthetic protocols. advancedchemtech.com Researchers are actively exploring the replacement of traditional solvents with safer, bio-based alternatives. researchgate.netacs.org
Recent studies have demonstrated the successful use of greener solvents and binary mixtures for the solid-phase synthesis of peptoids, achieving comparable purity and yield to traditional methods. researchgate.netacs.orgacs.org This represents a significant step towards improving the sustainability of peptoid research and could facilitate their translation from academic laboratories to industrial applications. researchgate.netacs.org
Key strategies and findings in green peptoid synthesis include:
Process Optimization: Moving from batch processes to continuous flow systems can reduce the consumption of excess reagents and solvents. advancedchemtech.com
Waste Reduction: A significant portion of waste in peptide and peptoid synthesis comes from washing and purification steps. advancedchemtech.com Optimizing reaction conditions and employing more efficient reagents can minimize this waste. advancedchemtech.com
Alternative Methodologies: Researchers have developed green synthesis methods for N-substituted glycine (B1666218) derivatives in water, completely avoiding the use of toxic solvents. acs.orgnih.govacs.org
| Traditional Solvent | Green Alternative(s) | Key Advantages of Alternatives |
|---|---|---|
| N,N-dimethylformamide (DMF) | gamma-Valerolactone (GVL), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc) | Reduced toxicity, bio-based, lower environmental impact. researchgate.netacs.org |
| N-methyl-2-pyrrolidone (NMP) | Binary mixtures of green solvents | Maintains synthesis efficiency while improving safety profile. researchgate.netacs.org |
Exploration of Applications in Advanced Material Science and Bio-Conjugation Chemistry
The modular nature and sequence-specific assembly of N-substituted glycine derivatives make them an ideal platform for the creation of novel materials with programmed functionalities. rsc.orgacs.org Their applications span from biomedicine to nanotechnology, with significant potential in the development of bio-inspired materials. researchgate.netnih.govresearchgate.net
In material science, peptoids are being explored for their ability to self-assemble into well-defined nanostructures such as nanosheets, nanotubes, and helices. rsc.orgacs.org This self-assembly is highly programmable through the specific sequence of monomers, allowing for the precise design of materials with desired properties. acs.org These materials have potential applications as sensors, in data storage, and for the development of adaptive and responsive systems. researchgate.net
Bioconjugation chemistry is another promising area for N-substituted glycine derivatives. Their inherent stability against enzymatic degradation makes them superior candidates for in-vivo applications compared to their peptide counterparts. researchgate.net Specific N-terminal glycine residues on proteins can be selectively targeted for bioconjugation, allowing for the precise attachment of peptoid structures to create functional protein-peptoid hybrids. mdpi.comnih.govresearchgate.net This opens up possibilities for creating novel therapeutics and diagnostic agents.
| Application Area | Specific Use of N-Substituted Glycine Derivatives | Potential Impact |
|---|---|---|
| Advanced Materials | Self-assembly into nanosheets, nanotubes, and other hierarchical structures. rsc.orgacs.org | Development of programmable materials for electronics, sensing, and data storage. researchgate.net |
| Bioconjugation | Site-specific modification of proteins at N-terminal glycine residues. mdpi.comnih.govresearchgate.net | Creation of stable and targeted protein-based therapeutics and diagnostics. |
| Biomedicine | Development of antimicrobial agents, molecular transporters, and diagnostic tools. rsc.orgresearchgate.netnih.gov | Addressing challenges like antimicrobial resistance and enabling early disease diagnosis. nih.govmit.edu |
Rational Design of Novel Ligands and Organocatalysts Incorporating N-Substituted Glycine Frameworks
The structural versatility and ease of synthesis of N-substituted glycine derivatives make them excellent scaffolds for the development of novel ligands and organocatalysts. rsc.orgmdpi.com Their ability to fold into defined three-dimensional structures, such as helices and β-turns, allows for the precise positioning of catalytic groups in space. pnas.orgresearchgate.net
Researchers have successfully synthesized peptoid-based organocatalysts that show high efficiency and enantioselectivity in various chemical reactions, including Michael additions and oxidation reactions. rsc.orgmdpi.compnas.org The modular synthesis of peptoids on a solid phase allows for the rapid creation and screening of libraries of potential catalysts, accelerating the discovery of optimal structures for specific transformations. rsc.orgpnas.org
Furthermore, N-substituted glycine derivatives can act as effective bidentate ligands for metal ions, forming stable complexes. nih.govacs.org This property is being explored for applications in catalysis, bioinorganic chemistry, and the development of agents for carrying bioactive metal ions into biological systems. acs.orgnih.gov The ability to fine-tune the electronic and steric properties of the ligand by varying the N-substituent provides a powerful tool for designing catalysts with specific activities.
Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Molecular Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of N-substituted glycine derivatives and other peptide-based molecules. mit.edunih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. nih.govnih.gov
In the context of N-substituted glycine derivatives, AI and ML can be employed to:
Accelerate Drug Discovery: By predicting the biological activities and physicochemical properties of peptoids, AI can help to rapidly identify promising candidates for therapeutic applications, such as antimicrobial agents. mit.edunih.gov
Optimize Molecular Design: Machine learning models can guide the rational design of peptoids with enhanced efficacy, specificity, and drug-like properties, reducing the need for extensive experimental screening. nih.govmdpi.com
Predictive Modeling: AI can assist in predicting peptide-protein interactions and optimizing sequences for improved binding affinity and stability. mdpi.com
Autonomous Discovery Platforms: The ultimate goal is to create autonomous systems that integrate AI-driven design with automated synthesis and high-throughput screening to accelerate the discovery of new molecules with desired functions. nih.gov
The application of AI and ML in this field is still emerging, but it holds immense potential to overcome some of the challenges associated with traditional drug discovery and materials development. mit.edugoogle.com
Q & A
Q. What are the key steps for synthesizing N-[(4-Chlorophenyl)methyl]-N-Boc-glycine, and how can reaction conditions be optimized?
The synthesis typically involves:
- Protection of the amino group : Boc (tert-butoxycarbonyl) is introduced to shield the glycine amino group during subsequent reactions .
- Coupling with 4-chlorobenzyl chloride : The chlorophenylmethyl group is attached via nucleophilic substitution or amide bond formation.
- Deprotection and purification : Acidic conditions (e.g., TFA) remove the Boc group, followed by column chromatography for purification .
Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometry of reagents to maximize yield (>80%) and minimize by-products .
Q. How is the compound characterized structurally, and what analytical methods are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the chlorophenylmethyl moiety (aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 340.12) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm indicate the carbonyl group of the Boc-protected glycine .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (20–50%) resolves impurities from the target compound .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) by exploiting differential solubility .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are used for final purity validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Reagent quality : Impure 4-chlorobenzyl chloride reduces coupling efficiency; redistillation or fresh batches are recommended .
- Reaction time : Extended reaction times (>24 hours) may lead to hydrolysis of the Boc group, lowering yields. Real-time monitoring via TLC or in-situ IR is advised .
- Workup protocols : Incomplete neutralization during deprotection can degrade the product. pH control (pH 6–7) during aqueous washes is critical .
Q. What methodologies are used to study the compound’s potential biological activity?
- Enzyme inhibition assays : Test interactions with proteases or peptidases, given its glycine backbone and aromatic substituents .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to targets like G-protein-coupled receptors (GPCRs) .
- In vitro toxicity screening : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity at varying concentrations (IC determination) .
Q. How does the Boc group influence the compound’s stability under different storage conditions?
- Stability in solution : The Boc group hydrolyzes slowly in aqueous buffers (t ~7 days at pH 7.4, 25°C). For long-term storage, lyophilize the compound and store at -20°C .
- Light sensitivity : The chlorophenyl group may undergo photodegradation; amber vials and inert atmospheres (N) are recommended .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Selective deprotection : Use TFA/DCM (1:4) to remove Boc without cleaving the chlorophenylmethyl group .
- Protecting group compatibility : Avoid strong bases (e.g., NaOH) that may hydrolyze the ester or amide bonds. Mild bases like NaHCO are preferable .
- Catalyst optimization : Pd/C or Ni catalysts for hydrogenation reactions minimize undesired reduction of the chloro substituent .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media for in vitro studies?
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Derivatization : Convert the carboxylic acid to a methyl ester (via Fischer esterification) for improved lipophilicity .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculate reaction barriers for Boc deprotection or chlorophenyl group substitution using Gaussian or ORCA .
- Retrosynthetic software (e.g., Synthia) : Propose feasible routes for synthesizing derivatives like N-[(4-Chlorophenyl)methyl]-N-Fmoc-glycine .
Q. How can contradictory bioactivity data from different studies be reconciled?
- Assay standardization : Ensure consistent cell lines, incubation times, and controls across studies.
- Metabolite analysis : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Orthogonal assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
